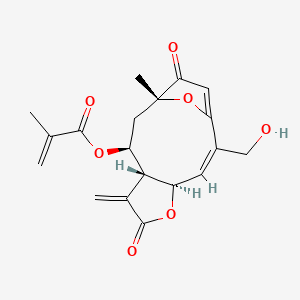
2-(3,4-Dihydroxyphenyl)ethyl b-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dihydroxyphenyl)-ethyl-O-beta-D-glucopyranoside: is a naturally occurring phenolic glycoside. It is commonly found in various plants and is known for its antioxidant properties. This compound is a derivative of hydroxytyrosol, which is a significant component of olive oil and is associated with numerous health benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)ethyl b-D-glucopyranoside typically involves the glycosylation of hydroxytyrosol. One common method is the Koenigs-Knorr reaction, where hydroxytyrosol is reacted with a glycosyl donor in the presence of a catalyst such as silver carbonate or silver oxide. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent degradation of the reactants.
Industrial Production Methods
Industrial production of this compound can be achieved through biotransformation processes. For instance, whole cell cultures of certain microorganisms can be used to convert hydroxytyrosol into its glycoside form. This method is advantageous due to its high specificity and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dihydroxyphenyl)-ethyl-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ester or ether derivatives.
Applications De Recherche Scientifique
2-(3,4-Dihydroxyphenyl)-ethyl-O-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and the behavior of phenolic glycosides.
Biology: Investigated for its role in plant defense mechanisms and its antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetics.
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. Additionally, it modulates signaling pathways related to inflammation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxytyrosol: The aglycone form of 2-(3,4-Dihydroxyphenyl)ethyl b-D-glucopyranoside, known for its potent antioxidant properties.
Rutin: A glycoside of quercetin, also possessing strong antioxidant and anti-inflammatory activities.
Catechins: Found in tea, these compounds have similar antioxidant properties and health benefits.
Uniqueness
2-(3,4-Dihydroxyphenyl)-ethyl-O-beta-D-glucopyranoside is unique due to its glycosidic linkage, which enhances its solubility and stability compared to its aglycone form, hydroxytyrosol. This makes it more suitable for certain applications, such as in aqueous environments and formulations.
Propriétés
Formule moléculaire |
C14H20O8 |
|---|---|
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H20O8/c15-6-10-11(18)12(19)13(20)14(22-10)21-4-3-7-1-2-8(16)9(17)5-7/h1-2,5,10-20H,3-4,6H2/t10-,11-,12+,13-,14-/m1/s1 |
Clé InChI |
PQQITYGQJLPDFC-RKQHYHRCSA-N |
SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)O)O)O)O)O |
SMILES isomérique |
C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadecan-6-one](/img/structure/B1232746.png)



![[(E)-C-[4-(2,2-dimethylpropanoyl)phenyl]-N-methoxycarbonimidoyl] 4-(2,2-dimethylpropanoyl)benzoate](/img/structure/B1232756.png)




